6-(4-Cyanophenyl)-6-oxohexanenitrile

Descripción general

Descripción

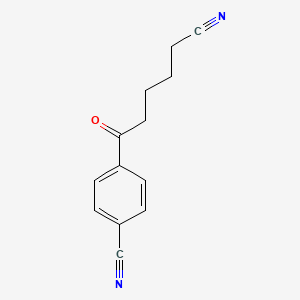

6-(4-Cyanophenyl)-6-oxohexanenitrile is an organic compound characterized by the presence of a cyanophenyl group and a nitrile group attached to a hexanone backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Cyanophenyl)-6-oxohexanenitrile typically involves the reaction of 4-cyanobenzaldehyde with a suitable nitrile compound under controlled conditions. One common method involves the use of a base-catalyzed aldol condensation followed by dehydration to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to achieve high efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

6-(4-Cyanophenyl)-6-oxohexanenitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

Substitution: The cyanophenyl group can participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can lead to a variety of functionalized derivatives.

Aplicaciones Científicas De Investigación

6-(4-Cyanophenyl)-6-oxohexanenitrile has several scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.

Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.

Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or anticancer activities, is ongoing.

Industry: It is utilized in the production of advanced materials, including liquid crystals and high-performance polymers.

Mecanismo De Acción

The mechanism of action of 6-(4-Cyanophenyl)-6-oxohexanenitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can modulate biological activities. For instance, its reduction to primary amines may enable it to interact with enzymes or receptors, influencing cellular processes.

Comparación Con Compuestos Similares

Similar Compounds

2,6-Dinitro-4-cyanophenylhydrazine: This compound shares the cyanophenyl group but differs in its nitro and hydrazine functionalities.

Ethyl 2-(4-cyanophenyl)hydrazinecarboxylate: Another compound with a cyanophenyl group, used in catalytic reactions.

Uniqueness

6-(4-Cyanophenyl)-6-oxohexanenitrile is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo diverse chemical reactions makes it a versatile compound in synthetic chemistry and materials science.

Actividad Biológica

Overview

6-(4-Cyanophenyl)-6-oxohexanenitrile, also known by its CAS number 898767-51-6, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C13H10N2O

- Molecular Weight : 214.23 g/mol

- Functional Groups : Nitrile, ketone, aromatic ring

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, influencing cellular signaling pathways.

- Target Proteins : Preliminary studies suggest that it may inhibit certain kinases involved in cell proliferation and survival.

- Mode of Action : The compound likely disrupts the signaling pathways by binding to the active sites of these enzymes, leading to altered gene expression and cellular responses.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

- Absorption : The compound shows moderate absorption characteristics, which can be enhanced by formulation strategies.

- Distribution : It is distributed throughout the body via blood circulation, with potential accumulation in tissues due to its lipophilicity.

- Metabolism : Metabolic studies indicate that cytochrome P450 enzymes may play a role in the biotransformation of this compound into less active metabolites.

- Excretion : Primarily excreted through renal pathways.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound:

-

In vitro Studies :

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer).

- Results : The compound exhibited significant cytotoxic effects at concentrations ranging from 10 to 50 µM, inducing apoptosis as evidenced by increased caspase activity and DNA fragmentation.

-

In vivo Studies :

- Animal Models : Xenograft models in mice demonstrated tumor growth inhibition when treated with the compound at doses of 20 mg/kg.

- Mechanism : The observed anticancer effect is linked to the downregulation of anti-apoptotic proteins like Bcl-2 and upregulation of pro-apoptotic proteins.

Anti-inflammatory Activity

Research indicates potential anti-inflammatory effects:

- Mechanism : The compound may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

- Case Study : In a model of induced inflammation in rats, treatment with this compound resulted in reduced paw edema and inflammatory cell infiltration.

Data Table of Biological Activities

| Activity Type | Model/Method | Concentration/Dose | Results |

|---|---|---|---|

| Anticancer | MCF-7 Cell Line | 10 - 50 µM | Induced apoptosis (increased caspase) |

| Anticancer | HeLa Cell Line | 10 - 50 µM | Significant cytotoxicity |

| In vivo Anticancer | Mouse Xenograft | 20 mg/kg | Tumor growth inhibition |

| Anti-inflammatory | Rat Paw Edema Model | Not specified | Reduced inflammation |

Propiedades

IUPAC Name |

4-(5-cyanopentanoyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O/c14-9-3-1-2-4-13(16)12-7-5-11(10-15)6-8-12/h5-8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYMMMHHOYAIIQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C(=O)CCCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00642227 | |

| Record name | 4-(5-Cyanopentanoyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898767-51-6 | |

| Record name | 4-Cyano-ε-oxobenzenehexanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898767-51-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(5-Cyanopentanoyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.